molecular formula C12H17N3O B5146472 3-(1,2,4-Triazol-1-yl)adamantan-1-ol CAS No. 418807-05-3

3-(1,2,4-Triazol-1-yl)adamantan-1-ol

Cat. No.: B5146472
CAS No.: 418807-05-3
M. Wt: 219.28 g/mol
InChI Key: YSLMWFWSLUIEOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,4-Triazol-1-yl)adamantan-1-ol is a compound that combines the structural features of adamantane and 1,2,4-triazole. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, while 1,2,4-triazole is a five-membered ring containing three nitrogen atoms. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields such as pharmaceuticals, materials science, and coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)adamantan-1-ol typically involves the reaction of adamantane derivatives with 1,2,4-triazole. One common method is the reaction of 1-bromoadamantane with 1,2,4-triazole in the presence of a base such as potassium carbonate in a polar solvent like dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures (120-200°C) to facilitate the substitution reaction .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)adamantan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)adamantan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)adamantan-1-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the adamantane moiety provides rigidity and stability. These interactions can affect various biological pathways, making the compound useful in drug design and materials science .

Comparison with Similar Compounds

Similar Compounds

  • **1-(Adamantan-1-yl)-1H-1,2,

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)adamantan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12-4-9-1-10(5-12)3-11(2-9,6-12)15-8-13-7-14-15/h7-10,16H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLMWFWSLUIEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)N4C=NC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101202973
Record name 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418807-05-3
Record name 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418807-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-1,2,4-Triazol-1-yl)tricyclo[3.3.1.13,7]decan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101202973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.